molecular formula C9H8BrClO2 B136140 Methyl 2-(bromomethyl)-4-chlorobenzoate CAS No. 145908-29-8

Methyl 2-(bromomethyl)-4-chlorobenzoate

Cat. No. B136140
M. Wt: 263.51 g/mol
InChI Key: LGLIPOQXOPCFRN-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-chlorobenzoate is a compound that can be associated with various research areas, including organic synthesis, biological activity, and molecular structure analysis. It is structurally related to several compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds structurally related to methyl 2-(bromomethyl)-4-chlorobenzoate often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of related bromomethylpyrrole compounds requires the use of reagents like N-bromosuccinimide and involves steps such as oxidation and selective reduction . Similarly, the synthesis of methyl 2-bromo-6-chlorobenzoate, a compound with a similar halogenated aromatic structure, necessitates vigilant temperature control and specific reagents to achieve the desired product .

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2-(bromomethyl)-4-chlorobenzoate has been studied using various spectroscopic and computational methods. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods . The molecular structure and conformation of methyl 3-chlorobenzoate were studied by gas electron diffraction combined with ab initio calculations .

Chemical Reactions Analysis

The reactivity of bromomethyl groups in compounds like methyl 2-(bromomethyl)-4-chlorobenzoate is significant in various chemical reactions. For instance, the bromomethylpyrrole compound was used in a multi-step synthesis involving bromination and subsequent reactions with acetate and hydrogen sulfide . The bromomethyl radical itself has been studied for its rotational spectra, providing insights into its reactivity and structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to methyl 2-(bromomethyl)-4-chlorobenzoate are influenced by their molecular structure. For example, the crystal structures of bromo-hydroxy-benzoic acid derivatives show two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The photoionization of bromomethyl radicals has been studied, revealing their ionization energies and vibrational modes, which are important for understanding their chemical behavior .

Scientific Research Applications

Regioselectivity in Synthesis

Methyl 2-(bromomethyl)-4-chlorobenzoate and its analogues have been studied for their regioselectivity in chemical reactions. A study by Montañez et al. (2010) investigated the reactivity of methyl chlorobenzoate analogues with Me3Sn− ions, revealing that the relative reactivity of chlorine as the leaving group in methyl chlorobenzoate is para ≥ ortho ≫ meta toward Me3Sn− ions. Theoretical studies were conducted to explain the observed reactivity based on the energetic properties of the transition states of the radical anions formed in these reactions Montañez et al., 2010.

Synthesis Process Development

The development of scalable processes for the synthesis of methyl chlorobenzoate derivatives is crucial in chemical manufacturing. Hickey et al. (2005) described a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, emphasizing the importance of temperature control and the use of liquid nitrogen injection for reaction heat control. The esterification of the parent acid and subsequent crystallization resulted in a 79% overall yield from inexpensive starting materials Hickey et al., 2005.

Extended Oxazole Synthesis

Methyl 2-(bromomethyl)-4-chlorobenzoate and related compounds are utilized in the synthesis of extended oxazoles. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, leading to the preparation of various oxazole derivatives. The 2-bromomethyl analogue, in particular, was found to be more reactive than the chloromethyl compounds and useful in C-alkylation reactions Patil & Luzzio, 2016.

Genotoxic Impurity Detection

In the pharmaceutical industry, the detection and quantification of genotoxic impurities are critical. Gaddam et al. (2020) developed an HPLC method for the simultaneous detection and quantification of various genotoxic impurities, including methyl 2-(chloromethyl)-3-nitrobenzoate and methyl 2-(bromomethyl)-4-nitrobenzoate, in the lenalidomide drug substance Gaddam et al., 2020.

Safety And Hazards

“Methyl 2-(bromomethyl)-4-chlorobenzoate” should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of contact, immediate medical assistance should be sought .

Future Directions

“Methyl 2-(bromomethyl)-4-chlorobenzoate” is used in research and as a reference material for accurate and reliable data analysis . Its future directions could involve its use in the synthesis of new compounds and in various chemical reactions .

properties

IUPAC Name

methyl 2-(bromomethyl)-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLIPOQXOPCFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609909
Record name Methyl 2-(bromomethyl)-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-4-chlorobenzoate

CAS RN

145908-29-8
Record name Methyl 2-(bromomethyl)-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) A solution of N-bromosuccinimide (6.33 g), 2,2′-azobis(isobutyronitrile) (0.27 g) and methyl 4-chloro-2-methylbenzoate obtained in Step 1 (5.05 g) in t-butyl acetate (80 ml) was stirred overnight at 90° C. The mixture was allowed to cool to room temperature, poured into aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate:hexane=0:1-3:17) to give methyl 4-chloro-2-bromomethylbenzoate (6.05 g) as a white solid.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kobayashi, Y Chikazawa, K Ezaki - Helvetica Chimica Acta, 2015 - Wiley Online Library
A new and facile method for the general preparation of 3‐alkoxy‐2,3‐dihydro‐1H‐isoindol‐1‐ones has been developed. Thus, the reaction of 2‐(azidomethyl)benzoates with NaH …
Number of citations: 5 onlinelibrary.wiley.com
AF Kluge, JM Caroon, SH Unger… - Journal of Medicinal …, 1978 - ACS Publications
… 38.3 mmol) of methyl 2-bromomethyl-4-chlorobenzoate (prepared by NBS bromination of methyl 2-methyl-4-chlorobenzoate). The mixture was heated on a steam bathfor 0.5 h and was …
Number of citations: 16 pubs.acs.org

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